1-Ethyl-4-methylquinolin-2(1h)-one

Lipophilicity Drug Design ADME

Researchers requiring consistent solid-state properties and predictable lipophilicity in 2-quinolone intermediates can rely on this compound. - Orthorhombic P2₁2₁2₁ crystal packing ensures reproducible dissolution and formulation. - LogP of 2.33 enhances CNS membrane permeability and biphasic partitioning. - Enables Ugi-Heck cascade diversification, inaccessible with N-unsubstituted analogs.

Molecular Formula C12H13NO
Molecular Weight 187.24 g/mol
CAS No. 53761-55-0
Cat. No. B11906176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-methylquinolin-2(1h)-one
CAS53761-55-0
Molecular FormulaC12H13NO
Molecular Weight187.24 g/mol
Structural Identifiers
SMILESCCN1C2=CC=CC=C2C(=CC1=O)C
InChIInChI=1S/C12H13NO/c1-3-13-11-7-5-4-6-10(11)9(2)8-12(13)14/h4-8H,3H2,1-2H3
InChIKeyOGIRIOBIXDFSDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-methylquinolin-2(1H)-one Defined Scaffold


1-Ethyl-4-methylquinolin-2(1H)-one (CAS 53761-55-0) is a substituted 2-quinolone heterocycle featuring an ethyl group at the N1 position and a methyl group at the C4 position [1]. This specific substitution pattern differentiates it from the broader class of quinolinones and provides a distinct lipophilicity profile (LogP = 2.33) and molecular architecture (molecular weight = 187.24 g/mol, no hydrogen bond donors) . The compound serves as a versatile intermediate in the synthesis of more complex quinolinone derivatives via modern coupling reactions [2] and has been structurally characterized in the solid state [3].

Substitution pattern N1-ethyl and C4-methyl groups enable selective reactivity in cascade couplings
Lipophilicity profile Increased LogP supports partitioning-sensitive workflows and permeability studies
Solid-state form Characterized orthorhombic crystal packing provides reproducible handling and dissolution

1-Ethyl-4-methylquinolin-2(1H)-one Substitution Specificity


Attempting to substitute 1-Ethyl-4-methylquinolin-2(1H)-one with a generic 2-quinolone or a closely related analog is not scientifically sound due to quantifiable differences in lipophilicity and solid-state packing that directly impact experimental outcomes. The N1-ethyl substitution eliminates hydrogen bond donation, increasing LogP by approximately 0.9 units compared to the unsubstituted 4-methylquinolin-2(1H)-one [REFS-1, REFS-2]. This alters compound partitioning in biphasic reaction systems and membrane permeability in biological assays. Furthermore, the unique orthorhombic crystal packing (space group P212121) of this specific compound [1] means that its solubility and dissolution rate will differ from analogs that crystallize in different space groups, affecting formulation and handling in both research and industrial settings.

Lipophilicity shift
N1-ethyl substitution markedly increases lipophilicity relative to unsubstituted 2-quinolone; partitioning and membrane permeability endpoints may not transfer.
Crystal packing mismatch
Orthorhombic packing differs from monoclinic quinolinone analogs; solubility and dissolution profiles may require independent verification.
Cascade reactivity requirement
The N1-alkyl group is essential for intramolecular Heck cyclization; unsubstituted analogs cannot replicate Ugi-Heck cascade efficiency.

1-Ethyl-4-methylquinolin-2(1H)-one Evidence Guide


Enhanced Lipophilicity vs. Unsubstituted Analog

1-Ethyl-4-methylquinolin-2(1H)-one exhibits a calculated LogP value of 2.33 , which is approximately 0.93 units higher than the XLogP3 value of 1.4 reported for the N1-unsubstituted analog, 4-methylquinolin-2(1H)-one . This difference arises from the replacement of the N1 hydrogen atom with an ethyl group, which eliminates the molecule's only hydrogen bond donor.

Lipophilicity ΔLogP
Reported
+0.93
Supports partitioning-driven workflow assessment
Cross-study comparable; verify with experimental LogD
Lipophilicity Drug Design ADME

Orthorhombic Crystallization vs. Monoclinic Quinolinones

Single-crystal X-ray diffraction analysis reveals that 1-Ethyl-4-methylquinolin-2(1H)-one crystallizes in the orthorhombic space group P212121 with unit cell parameters a = 8.674(1) Å, b = 8.944(1) Å, c = 23.255(4) Å, and Z = 4 [1]. This contrasts with many related quinolinone derivatives, such as those reported by Tervola et al., which crystallize in monoclinic space groups [2].

Crystal system
Class-level
Orthorhombic P212121 vs. monoclinic quinolinones
Crystal packing may influence dissolution and formulation consistency
Class-level inference; single-crystal XRD
Crystallography Polymorphism Formulation

Ugi-Heck Cascade Building Block

The N1-ethyl and C4-methyl substitution pattern of this compound makes it a particularly suitable building block for the synthesis of novel N-substituted-4-methyl-quinolin-2(1H)-one derivatives via a two-step Ugi/Heck reaction sequence [1]. This synthetic route is not applicable to N1-unsubstituted analogs due to the requirement for an N-alkyl group to participate in the intramolecular Heck cyclization step.

Ugi-Heck compatibility
Class-level
N1-ethyl enables intramolecular Heck cyclization
Enables diversity-oriented quinolinone library synthesis
Unsubstituted analogs not applicable
Synthetic Chemistry Building Block Diversity-Oriented Synthesis

Optimal Applications for 1-Ethyl-4-methylquinolin-2(1H)-one


Lead Optimization for High Lipophilicity

The elevated LogP of 2.33 makes this compound a preferred starting point for medicinal chemistry campaigns where increased membrane permeability or improved blood-brain barrier penetration is desired. It is particularly suitable as a scaffold for central nervous system (CNS) drug discovery programs where a LogP in the 2-3 range is often optimal.

Defined Crystalline Formulation Development

The well-characterized orthorhombic crystal structure (space group P212121) [1] provides a reliable basis for formulation development. Researchers requiring a consistent crystalline form for reproducible dissolution studies or solid-dosage form manufacturing should prioritize this compound over analogs with unknown or variable solid-state properties.

Diversity-Oriented Synthesis of Quinolinone Libraries

The compound's N1-ethyl substitution enables its use as a substrate in Ugi-Heck cascade reactions to generate structurally diverse quinolinone derivatives [2]. This application is not feasible with the N1-unsubstituted analog, making this compound essential for synthetic chemists engaged in building compound collections for high-throughput screening.

Application
Selection Property
Validation Focus
Lipophilicity-driven lead optimization
Partitioning profile (LogP)
Permeability and distribution studies
Crystalline form consistency research
Characterized orthorhombic phase
Polymorph screening and dissolution profiling
Diversity-oriented quinolinone synthesis
N1-alkyl substitution for cascade reactivity
Reaction scope and product diversity validation

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